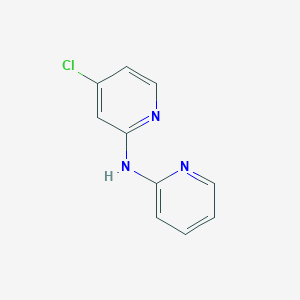
4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine is an organic compound with the molecular formula C10H8ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Mechanism of Action
Target of Action
Similar compounds, such as n-(pyridin-2-yl)amides, have been noted for their significant biological and therapeutic value .
Mode of Action
It’s worth noting that similar compounds, such as n-(pyridin-2-yl)amides, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Biochemical Pathways
Similar compounds have been noted for their significant roles in various biochemical pathways .
Result of Action
Similar compounds have been noted for their significant effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with 2-aminopyridine in the presence of a suitable catalyst. The reaction typically occurs in a solvent such as toluene, with iodine and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction allows for efficient production, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: Products include N-oxides of the original compound.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-Yl)Pyridin-2-Amine: Lacks the chlorine substituent, leading to different reactivity and properties.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom and an imidazo ring, offering different biological activities.
Uniqueness
4-Chloro-N-(Pyridin-2-Yl)Pyridin-2-Amine is unique due to the presence of both chlorine and pyridine moieties, which confer distinct chemical reactivity and potential biological activities. The chlorine atom enhances the compound’s ability to participate in substitution reactions, while the pyridine rings provide a framework for various chemical modifications.
Properties
IUPAC Name |
4-chloro-N-pyridin-2-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPYZDHDWXMHAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

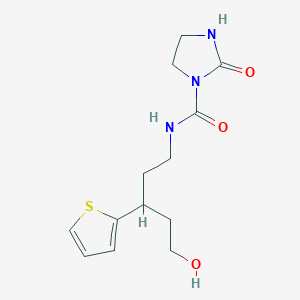
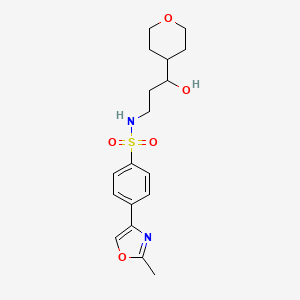
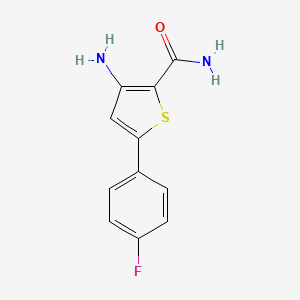
![2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2464092.png)
![2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B2464093.png)
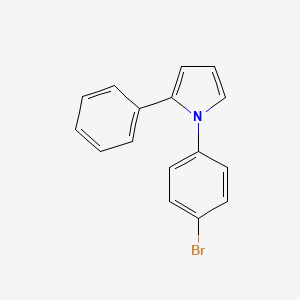
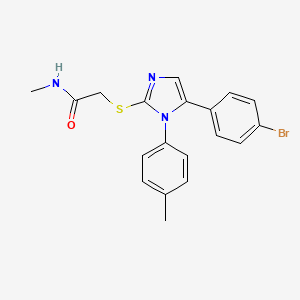
amino)acetic acid](/img/structure/B2464101.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2464102.png)
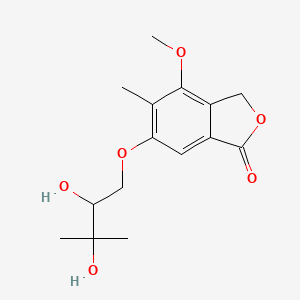
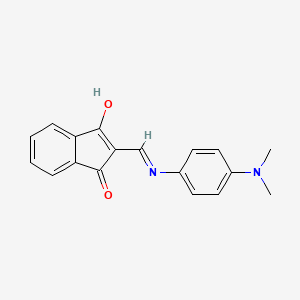
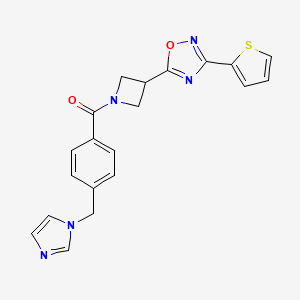
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464109.png)
